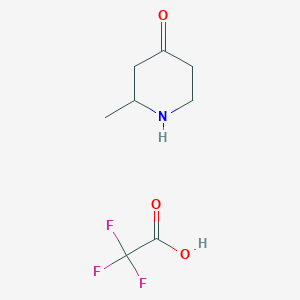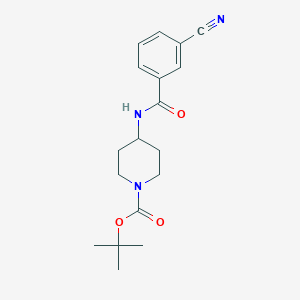
(2S)-2-methylpiperidin-4-one; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-methylpiperidin-4-one; trifluoroacetic acid: is a compound that combines the properties of both (2S)-2-methylpiperidin-4-one and trifluoroacetic acid. (2S)-2-methylpiperidin-4-one is a piperidine derivative, while trifluoroacetic acid is a strong organic acid with the chemical formula CF₃COOH. This combination is often used in various chemical reactions and processes due to the unique properties of each component.
Preparation Methods
Synthetic Routes and Reaction Conditions:
(2S)-2-methylpiperidin-4-one: can be synthesized through the reduction of 2-methylpyridine-4-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Trifluoroacetic acid: is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trifluoroacetic acid can undergo oxidation reactions, often in the presence of strong oxidizing agents.
Reduction: (2S)-2-methylpiperidin-4-one can be reduced to its corresponding alcohol using reducing agents.
Substitution: Both components can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of trifluoroacetic acid can produce trifluoromethyl ketones, while reduction of (2S)-2-methylpiperidin-4-one can yield the corresponding alcohol.
Scientific Research Applications
Chemistry:
- Trifluoroacetic acid is widely used as a solvent and reagent in organic synthesis due to its strong acidity and ability to stabilize carbocations .
Biology:
- (2S)-2-methylpiperidin-4-one derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Trifluoroacetic acid is used in the synthesis of pharmaceuticals, particularly in the production of peptide drugs where it helps in the cleavage of peptides from solid-phase resins .
Industry:
Mechanism of Action
Mechanism:
- The mechanism by which trifluoroacetic acid exerts its effects is primarily through its strong acidity, which allows it to donate protons readily and participate in acid-catalyzed reactions .
Molecular Targets and Pathways:
- Trifluoroacetic acid targets various functional groups in organic molecules, facilitating reactions such as esterification, hydrolysis, and rearrangements.
Comparison with Similar Compounds
Acetic acid: Similar in structure but lacks the fluorine atoms, making it a weaker acid compared to trifluoroacetic acid.
Trichloroacetic acid: Contains chlorine atoms instead of fluorine, also a strong acid but with different reactivity and environmental impact.
Perfluorooctanoic acid: Another perfluorinated acid with a longer carbon chain, used in different industrial applications.
Uniqueness:
Properties
IUPAC Name |
2-methylpiperidin-4-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.C2HF3O2/c1-5-4-6(8)2-3-7-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYSTDMFHTYSAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCN1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)

![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)




![4,6-Dimethyl-2-{[3-(trifluoromethyl)benzyl]oxy}nicotinonitrile](/img/structure/B2483945.png)



![(2S)-2-[(4-chlorophenyl)amino]propanoic acid](/img/structure/B2483952.png)
![N-(4-ethylphenyl)-2-{1-methyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2483953.png)
